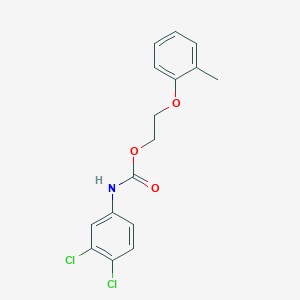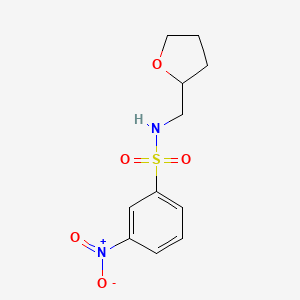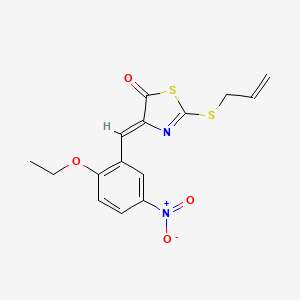
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-N-phenyl-5-isoindolinecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-N-phenyl-5-isoindolinecarboxamide), commonly known as PDI, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. PDI is a versatile molecule that possesses several unique properties, making it an ideal candidate for various applications.
Aplicaciones Científicas De Investigación
PDI has been extensively studied for its applications in various scientific fields, including biochemistry, materials science, and organic electronics. In biochemistry, PDI has been used as a fluorescent probe to study protein-protein interactions and protein folding. In materials science, PDI has been used to develop organic semiconductors for optoelectronic devices such as solar cells and light-emitting diodes. In organic electronics, PDI has been used as a building block for the development of organic field-effect transistors.
Mecanismo De Acción
The mechanism of action of PDI is not well understood. However, it is believed that PDI interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
PDI has been shown to have several biochemical and physiological effects. In vitro studies have shown that PDI can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that PDI has anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PDI is its versatility. PDI can be easily modified to suit various experimental needs. Additionally, PDI is a highly fluorescent molecule, making it an ideal probe for imaging studies. However, one of the limitations of PDI is its toxicity. PDI has been shown to be toxic to cells at high concentrations, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for the study of PDI. One area of interest is the development of PDI-based materials for use in optoelectronic devices. Another area of interest is the development of PDI-based probes for imaging studies. Additionally, the mechanism of action of PDI needs to be further elucidated to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, PDI is a versatile molecule that has several unique properties, making it an ideal candidate for various scientific applications. The synthesis of PDI is relatively simple, and it has been extensively studied for its applications in biochemistry, materials science, and organic electronics. Although the mechanism of action of PDI is not well understood, it has several biochemical and physiological effects. Despite its advantages, PDI has some limitations, including its toxicity. Nonetheless, there are several future directions for the study of PDI, making it a promising molecule for scientific research.
Métodos De Síntesis
The synthesis of PDI involves the reaction of 2,6-pyridinedicarboxylic acid with phthalic anhydride and aniline in the presence of a catalyst. The reaction yields a yellow crystalline product, which is purified using recrystallization techniques.
Propiedades
IUPAC Name |
2-[6-[1,3-dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl]-1,3-dioxo-N-phenylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H21N5O6/c41-30(36-22-8-3-1-4-9-22)20-14-16-24-26(18-20)34(45)39(32(24)43)28-12-7-13-29(38-28)40-33(44)25-17-15-21(19-27(25)35(40)46)31(42)37-23-10-5-2-6-11-23/h1-19H,(H,36,41)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSVDJMSNOEOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC(=CC=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)


![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)
![N-(4-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5195513.png)


![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)
